2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Overview
Description
2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a methylphenyl group and a pyridinyl-oxadiazole moiety
Preparation Methods
The synthesis of 2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.
Introduction of the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the phthalazinone core is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the pyridinyl-oxadiazole moiety: This can be accomplished through the reaction of a pyridine carboxylic acid hydrazide with an appropriate nitrile oxide, leading to the formation of the 1,2,4-oxadiazole ring.
Coupling of the two fragments: The final step involves coupling the methylphenyl-substituted phthalazinone with the pyridinyl-oxadiazole moiety, typically through a condensation reaction under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness, potentially utilizing continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, sulfonyl chlorides, and organometallic reagents.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of new heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the heterocyclic moieties.
Scientific Research Applications
2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved would vary depending on the disease or condition being targeted. In materials science, the compound’s electronic properties would be exploited to achieve desired performance in devices such as transistors or light-emitting diodes.
Comparison with Similar Compounds
Similar compounds to 2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one include other phthalazinone derivatives and compounds containing pyridinyl-oxadiazole moieties These compounds may share similar synthetic routes and chemical properties but differ in their specific substituents and overall structure
Some similar compounds include:
Phthalazinone derivatives: Compounds with variations in the substituents on the phthalazinone core.
Pyridinyl-oxadiazole derivatives: Compounds with different substituents on the pyridine or oxadiazole rings.
Other heterocyclic compounds: Compounds containing similar heterocyclic structures but with different core frameworks or substituents.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c1-14-7-6-8-15(13-14)27-22(28)17-10-3-2-9-16(17)19(25-27)21-24-20(26-29-21)18-11-4-5-12-23-18/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLWNIJSXLKQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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